4-Hydroxycyclooctan-1-one
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Overview
Description
4-Hydroxycyclooctan-1-one is a cyclic organic compound characterized by an eight-membered ring with a hydroxyl group (-OH) and a ketone group (C=O) attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycyclooctan-1-one can be synthesized through several methods. One common approach involves the oxidation of cyclooctanol using chromic acid as the oxidizing agent. The reaction is typically carried out in an acetone solution, with the temperature carefully controlled to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using chromium trioxide and sulfuric acid. The reaction mixture is then neutralized, filtered, and purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, such as thionyl chloride.
Major Products Formed:
Oxidation: 4-Carboxycyclooctan-1-one.
Reduction: 4-Hydroxycyclooctanol.
Substitution: Various substituted cyclooctanones depending on the reagent used.
Scientific Research Applications
4-Hydroxycyclooctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxycyclooctan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Cyclooctanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclooctanol: Contains a hydroxyl group but lacks the ketone group, affecting its chemical behavior.
4-Hydroxycyclohexan-1-one: A smaller ring structure, leading to different physical and chemical properties
Uniqueness: 4-Hydroxycyclooctan-1-one is unique due to its combination of a hydroxyl and a ketone group within an eight-membered ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
55794-44-0 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-hydroxycyclooctan-1-one |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-2-4-8(10)6-5-7/h7,9H,1-6H2 |
InChI Key |
TZBQHMYSTXIRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCC(C1)O |
Origin of Product |
United States |
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